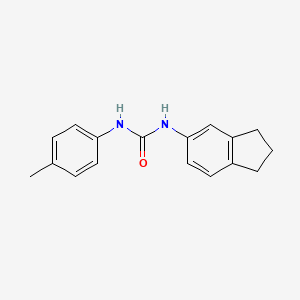
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an indane moiety and a methylphenyl group attached to the urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-methylphenyl)urea typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-methylphenyl)urea may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Types of Reactions:
Oxidation: N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-methylphenyl)urea can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-methylphenyl)urea can participate in substitution reactions, where functional groups on the indane or methylphenyl moieties are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its structural features may contribute to the design of novel pharmaceuticals.
Industry: The compound may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-methylphenyl)urea exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The indane and methylphenyl groups may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-methylphenyl)urea can be compared with other urea derivatives that contain indane or methylphenyl groups. Similar compounds include:
N-(2,3-dihydro-1H-inden-5-yl)-N’-(phenyl)urea: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.
N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-chlorophenyl)urea: Contains a chlorine substituent instead of a methyl group, potentially altering its reactivity and interactions.
N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-methoxyphenyl)urea: Features a methoxy group, which can influence its solubility and biological activity.
The uniqueness of N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-methylphenyl)urea lies in its specific combination of structural elements, which may confer distinct chemical reactivity and biological effects compared to its analogs.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-5-8-15(9-6-12)18-17(20)19-16-10-7-13-3-2-4-14(13)11-16/h5-11H,2-4H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLZGTKRCITQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827197 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
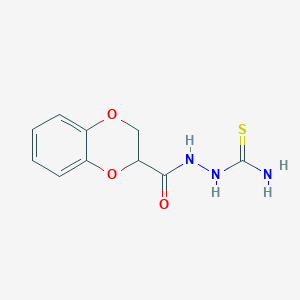
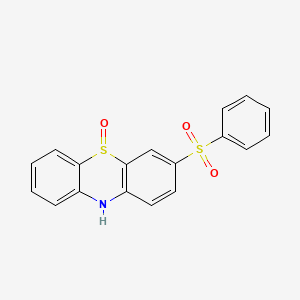
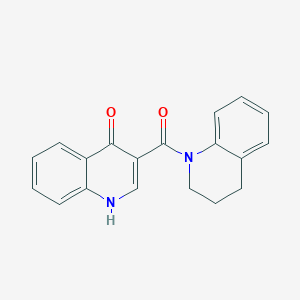
![5-[(3-acetylphenoxy)methyl]-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4949957.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B4949977.png)
![2,2'-[1,6-hexanediylbis(thio)]bis(6-ethoxy-1,3-benzothiazole)](/img/structure/B4949980.png)
![N-[4-acetyl-5-[2-(4-bromophenyl)sulfonylethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4949985.png)
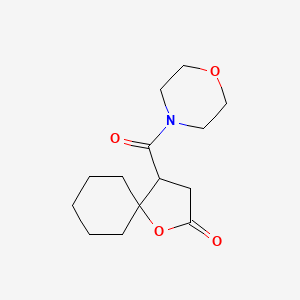
![2-{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazinyl}ethan-1-ol](/img/structure/B4949991.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-chloro-N-cyclopentylbenzamide](/img/structure/B4949996.png)
![N-cyclopentyl-1-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4949999.png)
![4-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4950011.png)
![2-(1,3-benzodioxol-5-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B4950019.png)
![3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B4950026.png)
